molecular formula C9H11NO3 B1194210 2-Nitro-1-phenylpropan-1-ol CAS No. 6343-57-3

2-Nitro-1-phenylpropan-1-ol

Cat. No.: B1194210
CAS No.: 6343-57-3
M. Wt: 181.19 g/mol
InChI Key: JGYVPZIKTZGAAD-UHFFFAOYSA-N
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Description

2-Nitro-1-phenylpropan-1-ol is an organic compound with the molecular formula C9H11NO3. It is a nitro alcohol, characterized by the presence of both a nitro group (-NO2) and a hydroxyl group (-OH) attached to a phenylpropane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Nitro-1-phenylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Safety and Hazards

According to the safety data sheet, 2-Nitro-1-phenylpropan-1-ol is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-1-phenylpropan-1-ol can be synthesized through several methods. One common synthetic route involves the nitration of 1-phenylpropan-1-ol. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction proceeds under controlled temperature conditions to avoid over-nitration and degradation of the product.

Another method involves the Henry reaction (nitroaldol reaction) between benzaldehyde and nitroethane in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, iron with hydrochloric acid, and sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: 2-Nitro-1-phenylpropan-1-one (a ketone) or 2-nitro-1-phenylpropanal (an aldehyde).

    Reduction: 2-Amino-1-phenylpropan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-nitro-1-phenylpropan-1-ol depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound and its derivatives interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

2-Nitro-1-phenylpropan-1-ol can be compared with other similar compounds such as:

    Phenylpropanolamine: A compound with a similar phenylpropane backbone but with an amino group instead of a nitro group. It is used as a decongestant and appetite suppressant.

    Phenylacetone: A compound with a phenyl group attached to a ketone. It is used in the synthesis of amphetamines and has different chemical properties and applications.

    2-Nitro-2-phenylpropan-1-ol: A structural isomer with the nitro group attached to the second carbon instead of the first. This difference in structure leads to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-nitro-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYVPZIKTZGAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280285
Record name 2-nitro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-57-3
Record name NSC16258
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16258
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-nitro-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a preferred embodiment, a method for producing 2-nitro-1-phenyl-1-propanol is provided. This method comprises reacting benzaldehyde with nitroethane in the presence of an amine catalyst. The 2-nitro-1-phenyl-1-propanol produced by this reaction has a (1R*,2S*) stereoisomer and a (1R*,2R*) stereoisomer. The preferred (1R*,2S*) stereoisomer makes up greater than about 50% of the 2-nitro-1-phenyl-1-propanol. Reduction of this nitro-alcohol produces dl-norephedrine in high yield.
Quantity
0 (± 1) mol
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reactant
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nitroethane
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amine
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Synthesis routes and methods II

Procedure details

To a solution of benzaldehyde (20.0 g) and nitroethane (28.4 g) in tetrahydrofuran (50 mL) and tert-butanol (50 mL) was added potassium tert-butoxide (1.27 g) under ice-cooling, and the mixture was stirred at room temperature for 16 hr. Water was added to the reaction mixture, and the mixture was extracted with diethyl ether. The extract was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=10:1) to give the title compound as a blue oil (yield 32.0 g, 93%).
Quantity
20 g
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nitroethane
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28.4 g
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reactant
Reaction Step One
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50 mL
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solvent
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50 mL
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solvent
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1.27 g
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catalyst
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Yield
93%

Synthesis routes and methods III

Procedure details

n-BuLi (1.6 M hexane soln, 3.12 mL) was added dropwise with stirring to a solution of nitropropane (0.45 mL, 5 mmol) in THF (4 mL at -78° C. After 20 minutes the complex (as prepared above) was added and the solution allowed to warm to room temperature. After a further 4 hours the reaction was quenched at 0° C. with an aqueous slurry of disodium EDTA (1.86 g in 10 mL water). The mixture was diluted with water (50 mL) and extracted with Et2O (3×50 mL). The combined Et2O extracts were washed with hydrochloric acid (2 M, 50 mL), aqueous sodium bicarbonate (saturated, 50 mL) and water (50 mL, dried and evaporated in vacuo. Flash column chromatography [SiO2 hexane, Et2O 6:1] gave 1-phenyl-2-nitro-1-propanol (0.271 g, 28%) Erythro:threo ratio 4.6:1.
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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